molecular formula C17H12N4O2S2 B14882810 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B14882810
M. Wt: 368.4 g/mol
InChI Key: WTKYMMXNZAXCDH-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The benzothiadiazole moiety can be introduced through cyclization reactions involving appropriate precursors. The final step often involves coupling the thiazole and benzothiadiazole units under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and benzothiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and benzothiadiazole moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: A thiazole-containing anticancer drug.

    Dasatinib: Another thiazole-based anticancer agent.

    Patellamide A: A natural product with a thiazole ring.

    Ixabepilone: A thiazole-containing anticancer drug.

    Epothilone: A class of anticancer agents with thiazole rings.

Uniqueness

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its specific combination of thiazole and benzothiadiazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12N4O2S2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide

InChI

InChI=1S/C17H12N4O2S2/c1-23-12-5-2-10(3-6-12)15-9-24-17(18-15)19-16(22)11-4-7-13-14(8-11)21-25-20-13/h2-9H,1H3,(H,18,19,22)

InChI Key

WTKYMMXNZAXCDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=NSN=C4C=C3

Origin of Product

United States

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